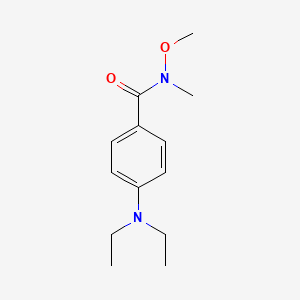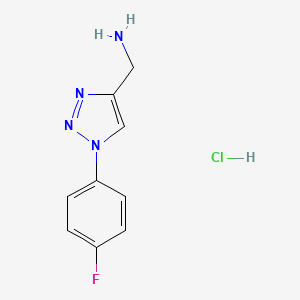
(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The compound also contains a fluorophenyl group and a methanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl azide with a methanamine derivative in a process known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a fluorophenyl group, and a methanamine group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the 1,2,3-triazole ring, the fluorophenyl group, and the methanamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .科学的研究の応用
Neurokinin-1 Receptor Antagonist Development
This compound is explored for its high affinity and oral activity as a neurokinin-1 (NK1) receptor antagonist, demonstrating effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. The design integrates solubilizing groups to achieve water solubility greater than 100 mg/mL, highlighting its potential in both intravenous and oral clinical administration (Harrison et al., 2001).
Chiral Discrimination in Analytical Chemistry
The compound's enantiomer separation capabilities are demonstrated through its use on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The research emphasizes the role of weak hydrogen bonds and other interactions, such as inclusion in the amylose carbamate chains, in chiral discrimination. This application is vital in the pharmaceutical industry for drug purity and efficacy testing (Bereznitski et al., 2002).
Analytical Method Development
Its utility extends to analytical chemistry, where the compound and its degradation products are separated using advanced chromatographic techniques. This application is crucial for the quality control and stability testing of pharmaceutical compounds (El-Sherbiny et al., 2005).
Antiosteoclast Activity in Medical Research
A study on a new family of compounds, including this chemical, showed moderate to high antiosteoclast and osteoblast activity. Such research contributes to understanding bone diseases and potential treatments (Reddy et al., 2012).
Antidepressant Drug Development
The compound's derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors, showing high affinity and selectivity, along with promising antidepressant-like activity. This research highlights the compound's potential in developing new treatments for mood disorders (Sniecikowska et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
[1-(4-fluorophenyl)triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.ClH/c10-7-1-3-9(4-2-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVKJSFMBCOOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)
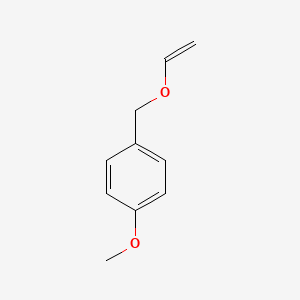
![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)
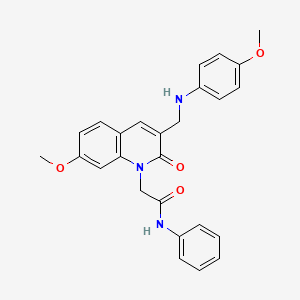

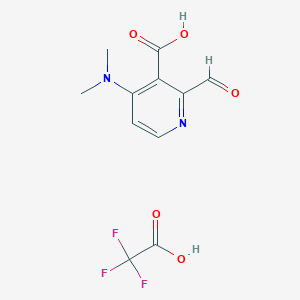
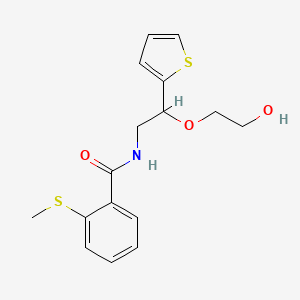

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)
